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Compound of Interest

Compound Name: 2-Chlorothiazolo[4,5-c]pyridine

CAS No.: 884860-63-3

Cat. No.: B1455642 Get Quote

Executive Summary & Scaffold Analysis
2-Chlorothiazolo[4,5-c]pyridine represents a privileged scaffold in drug discovery, often

serving as a bioisostere for purines, benzothiazoles, and imidazopyridines. Its utility stems from

the unique electronic environment created by the fusion of an electron-deficient pyridine ring

with a thiazole core.

Electronic Architecture
The reactivity of the chlorine atom at the C2 position is governed by three convergent

electronic factors:

Inductive Withdrawal (Pyridine N5): The nitrogen atom in the fused pyridine ring (position 5)

exerts a strong electron-withdrawing effect (

), significantly decreasing electron density across the

-system.

Thiazole Activation (S1 & N3): The C2 carbon is flanked by both sulfur and nitrogen. The

C=N bond possesses imine-like character, making C2 highly electrophilic.

Leaving Group Lability: The chloride ion is a competent leaving group, but its displacement is

accelerated here because the transition state (Meisenheimer-like complex) is stabilized by
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the ability of the N3 and N5 atoms to accept negative charge.

Conclusion: The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (

) and serves as an excellent electrophile for Palladium-catalyzed cross-coupling.

Reactivity Profile & Decision Logic
The functionalization of 2-chlorothiazolo[4,5-c]pyridine generally follows two primary

pathways. The choice of pathway depends on the nucleophilicity of the incoming partner and

the desired linkage.

Pathway A: Nucleophilic Aromatic Substitution ( )
Scope: Primary/Secondary amines, Thiols, Alkoxides.

Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a tetrahedral

intermediate stabilized by the resonance of the fused ring system. Chloride elimination

restores aromaticity.

Advantages: No transition metals required; generally high yields; scalable.

Limitations: Sterically hindered or electron-poor nucleophiles (e.g., anilines with EWGs) may

require forcing conditions or fail.

Pathway B: Transition Metal-Catalyzed Cross-Coupling
Scope: Aryl/Heteroaryl boronic acids (Suzuki), Anilines (Buchwald-Hartwig), Alkynes

(Sonogashira).

Mechanism: Oxidative Addition of Pd(0) into the C2-Cl bond

Transmetallation

Reductive Elimination.

Critical Insight: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the

catalyst. High-activity ligands (e.g., XPhos, RuPhos) or specific precatalysts (e.g., Pd(dppf)Cl

) are often required to maintain turnover.
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Figure 1: Reactivity landscape of the C2-Cl position. The electrophilic center allows for

divergent synthesis of amino-, oxy-, thio-, and aryl-substituted derivatives.

Experimental Protocols
Protocol 1: Amination (General Procedure)
Objective: Synthesis of 2-amino-substituted thiazolo[4,5-c]pyridines. Context: This protocol is

self-validating; the disappearance of the starting material (TLC: 30% EtOAc/Hexane) and the

formation of a more polar spot confirms the reaction.

Materials:

2-Chlorothiazolo[4,5-c]pyridine (1.0 equiv)

Amine (1.2 - 1.5 equiv) [Use 2.0 equiv if volatile]

Base: DIPEA (Diisopropylethylamine) or K
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CO

(2.0 equiv)

Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide) [Anhydrous]

Step-by-Step Workflow:

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-
Chlorothiazolo[4,5-c]pyridine (100 mg, 0.58 mmol) in anhydrous DMF (2.0 mL).

Addition: Add K

CO

(160 mg, 1.16 mmol) followed by the amine (e.g., Morpholine, 60 µL, 0.70 mmol).

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

Note: Highly nucleophilic amines (e.g., pyrrolidine) may react at RT; anilines may require

100°C+.

Monitoring: Check TLC. The starting material (Rf ~0.6) should be consumed.

Workup: Pour the mixture into ice-water (10 mL).

Solid Product: If precipitate forms, filter and wash with water.

Oily Product: Extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl (5% aq)

to remove DMF, then brine. Dry over Na

SO

and concentrate.

Purification: Flash column chromatography (Gradient: 0

50% EtOAc in Hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling
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Objective: Introduction of aryl/heteroaryl groups at C2.[1][2] Context: The choice of base and

solvent is critical to prevent hydrolysis of the C-Cl bond before coupling occurs.

Materials:

2-Chlorothiazolo[4,5-c]pyridine (1.0 equiv)

Boronic Acid/Pinacol Ester (1.2 equiv)

Catalyst: Pd(dppf)Cl

[2][3]·DCM (5 mol%) [Robust against N-coordination]

Base: Cs

CO

(2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

Degassing: Charge a microwave vial with the chloride (1.0 equiv), boronic acid (1.2 equiv),

and Cs

CO

(2.0 equiv). Seal and purge with Nitrogen/Argon for 5 minutes.

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, concentration ~0.1 M).

Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl

·DCM (0.05 equiv), and reseal. Purge for another 2 minutes.

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

Visual Check: The reaction mixture typically turns black (Pd precipitation) upon

completion.
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Workup: Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with water and

brine.[4]

Purification: Silica gel chromatography.

Quantitative Data Summary
The following table summarizes expected yields and conditions based on the nucleophile type,

derived from analogous thiazolopyridine chemistry [1, 2].

Reaction Type
Nucleophile
Class

Conditions Typical Yield Critical Factor

Cyclic Amines

(Morpholine)

DMF, K

CO

, 80°C

85-95%
Steric hindrance

of amine

Primary Amines

(Benzylamine)

DMF, DIPEA,

60°C
80-90%

Avoid bis-

alkylation (rare)

Anilines

(electron-neutral)

DMSO, 120°C or

NaH
40-60%

Low

nucleophilicity of

aniline

Suzuki
Aryl Boronic

Acids

Pd(dppf)Cl

, Dioxane/H

O

70-90%

Efficient

degassing

required

Suzuki
Heteroaryl

Boronic Acids

Pd(PPh

)

, DME/H

O

50-75%
Protodeboronatio

n of partner
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Catalyst Poisoning in Cross-Couplings
The pyridine nitrogen (N5) is a competent ligand for Palladium. If yields are low in Suzuki

couplings:

Symptom: Starting material remains, catalyst precipitates early.

Solution: Switch to Pd(OAc)

+ XPhos or Pd

(dba)

+ SPhos. These bulky biaryl phosphine ligands prevent the substrate from sequestering the
metal center [3].

Regioselectivity in Synthesis
If synthesizing the core from 3-amino-4-chloropyridine and isothiocyanates:

Ensure the intermediate thiourea cyclizes onto the correct nitrogen. The formation of the

thiazolo[4,5-c]pyridine is driven by the displacement of the C4-chloro group by the sulfur

atom [4].
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Goal: Functionalize C2-Cl
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Figure 2: Decision Matrix for selecting the optimal synthetic pathway based on substrate

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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